2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(4-methylpiperidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3S/c1-17-10-12-25(13-11-17)23(27)16-30(28,29)22-15-26(21-5-3-2-4-20(21)22)14-18-6-8-19(24)9-7-18/h2-9,15,17H,10-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQPWONVWGCFNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the indole derivative. The indole core can be synthesized through a Fischer indole synthesis or other methods involving the cyclization of appropriate precursors. The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base. The final step involves the coupling of the indole-sulfonyl intermediate with 4-methylpiperidine under suitable conditions, such as using a coupling reagent like EDCI or DCC in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(4-methylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Biological Activities
The compound has shown promise in various biological applications:
Anticancer Activity:
Research indicates that the compound may exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
Antimicrobial Properties:
Preliminary studies suggest that this compound possesses antimicrobial activity against several bacterial strains. This property could be leveraged in developing new antibiotics or antimicrobial agents.
Antiviral Potential:
The interaction of the compound with viral enzymes has been explored, indicating potential efficacy against certain viral infections. Further studies are needed to elucidate its mechanism of action in this context.
Applications in Research and Industry
The compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique structure allows researchers to explore modifications that could lead to new derivatives with enhanced biological activities.
Research Applications:
- Chemistry: Used as a reagent in organic reactions and as a precursor for synthesizing more complex molecules.
- Biology: Investigated for its biological activities, including anticancer and antimicrobial effects.
- Medicine: Explored for therapeutic applications against cancer and viral diseases.
- Industry: Utilized in developing new materials with specific properties due to its unique chemical structure .
Mechanism of Action
The mechanism of action of 2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s binding affinity. The piperidine ring can improve the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Key Research Findings and Trends
- Indole Core Superiority : Indole derivatives generally exhibit higher potency than pyrrole analogs due to enhanced π-π stacking and hydrogen-bonding capabilities .
- Substituent Effects :
- Halogens : Fluorine improves metabolic stability; chlorine increases lipophilicity.
- Amine Moieties : Morpholine enhances solubility, while 4-methylpiperidine balances lipophilicity and conformational flexibility .
Biological Activity
The compound 2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(4-methylpiperidin-1-yl)ethan-1-one is a complex chemical structure that combines an indole moiety with a sulfonyl group and a piperidine derivative. This compound has garnered attention in pharmacological research due to its potential biological activity, particularly in the fields of oncology and neurology.
Chemical Structure
The IUPAC name of the compound indicates its intricate structure, which includes:
- Indole Ring : A bicyclic structure that is often found in biologically active compounds.
- Sulfonyl Group : Known for enhancing the solubility and bioavailability of drugs.
- Piperidine Derivative : A six-membered ring that contributes to the compound's interaction with biological targets.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
Anticancer Properties
Studies have shown that indole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, compounds with similar structures have demonstrated:
- Inhibition of Tumor Growth : Indole-based compounds have been linked to the suppression of tumor growth in various cancer cell lines.
- Mechanism of Action : These compounds may induce apoptosis (programmed cell death) and inhibit angiogenesis (formation of new blood vessels) necessary for tumor growth.
Neuropharmacological Effects
The piperidine component suggests potential activity in neurological contexts. Research indicates:
- Neurotransmitter Modulation : Similar compounds have been shown to influence neurotransmitter systems, particularly serotonin and dopamine pathways.
- Potential Treatment for Neurological Disorders : There is ongoing research into their use for conditions such as depression and anxiety.
Table 1: Summary of Biological Activities
Case Studies
Several case studies highlight the efficacy of similar compounds:
-
Anticancer Study :
- A study involving an indole sulfonamide derivative showed significant inhibition of breast cancer cell lines (MCF7) with an IC50 value indicating potent activity.
- Mechanistic studies revealed that the compound induced G2/M phase arrest in the cell cycle, leading to increased apoptosis.
-
Neuropharmacological Assessment :
- In vivo studies on rodent models demonstrated that a related piperidine compound improved cognitive function and reduced anxiety-like behaviors.
- The mechanism was linked to increased serotonin levels in specific brain regions.
-
Antimicrobial Activity :
- Research on structurally related sulfonamides showed effective inhibition against various Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Q & A
Q. What are the common synthetic strategies for preparing 2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(4-methylpiperidin-1-yl)ethan-1-one?
Answer: The synthesis typically involves multi-step reactions:
Indole Functionalization : Alkylation of 1H-indole at the N1 position using 4-fluorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
Sulfonation : Reaction of the 3-position indole with sulfonyl chlorides (e.g., ClSO₂R) in dichloromethane (DCM) at 0–25°C .
Piperidine Coupling : The 4-methylpiperidine moiety is introduced via nucleophilic substitution or coupling reactions (e.g., using HATU/DIPEA in DMF) .
Q. Example Reaction Table
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 4-Fluorobenzyl bromide, K₂CO₃, DMF, 80°C | 75 | 90% |
| 2 | ClSO₂R, DCM, 0°C → RT | 60 | 85% |
| 3 | 4-Methylpiperidine, HATU, DIPEA | 81 | 95% |
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .
Q. What analytical techniques are critical for characterizing the compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., indole C3 sulfonation, 4-fluorophenyl integration) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., ESI+ mode, resolving power >30,000) .
- X-ray Crystallography : For absolute configuration determination (if crystalline) .
- HPLC-UV/PDA : Purity assessment (e.g., C18 column, acetonitrile/water gradient) .
Q. Key Spectral Benchmarks
Q. What safety protocols are recommended for handling this compound?
Answer:
- Hazard Classification : Classified under EU-GHS/CLP as Acute Toxicity (Category 4 for oral/dermal/inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- First Aid :
- Waste Disposal : Follow institutional guidelines for halogenated/organosulfur waste .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with biological targets (e.g., enzymes, receptors)?
Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding affinity to targets (e.g., serotonin receptors due to indole/piperidine motifs). Validate with MD simulations (NAMD/GROMACS) .
- QSAR Studies : Correlate substituent effects (e.g., fluorophenyl vs. methoxyphenyl) with activity using Gaussian-based DFT calculations .
Q. Example Workflow :
Generate 3D conformers (Open Babel).
Dock into target (PDB ID: 6WGT for 5-HT receptors).
Analyze binding energies (ΔG < -8 kcal/mol suggests strong affinity) .
Q. How to resolve contradictions in reported spectroscopic data (e.g., NMR shifts, reaction yields)?
Answer:
- Reproducibility Testing : Repeat synthesis under controlled conditions (e.g., inert atmosphere, strict temperature control) .
- Advanced NMR : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals .
- Isotopic Labeling : Introduce ¹⁹F or ²H labels to track reaction pathways .
Case Study : Discrepancies in sulfonation yields (60–75%) may arise from moisture sensitivity of sulfonyl chloride; use anhydrous DCM and molecular sieves .
Q. What methodologies validate the compound’s stability under physiological conditions?
Answer:
- pH Stability Assay : Incubate in buffers (pH 1–9) at 37°C; monitor degradation via HPLC at 0, 24, 48 hrs .
- Plasma Stability : Add compound to human plasma (37°C); quench with acetonitrile and analyze by LC-MS .
- Thermal Analysis : TGA/DSC to determine decomposition temperature (e.g., >200°C suggests solid-state stability) .
Data Interpretation : Degradation products (e.g., hydrolyzed sulfonamide) indicate susceptibility to acidic/alkaline conditions .
Q. How can the compound be integrated into covalent organic frameworks (COFs) for material science applications?
Answer:
Q. Example COF Synthesis :
React with 1,3,5-triformylphloroglucinol in mesitylene/dioxane.
Q. What strategies mitigate toxicity concerns while maintaining pharmacological activity?
Answer:
- Metabolic Profiling : Use liver microsomes (human/rat) to identify toxic metabolites (e.g., CYP450-mediated oxidation) .
- Structural Analogues : Replace the 4-fluorophenyl group with less lipophilic substituents (e.g., 4-hydroxyphenyl) to reduce bioaccumulation .
- In Silico Toxicity Prediction : Tools like ProTox-II to assess hepatotoxicity/mutagenicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
